molecular formula C12H13BrN2O B4667740 N'-(3-bromobenzylidene)cyclobutanecarbohydrazide

N'-(3-bromobenzylidene)cyclobutanecarbohydrazide

Cat. No. B4667740
M. Wt: 281.15 g/mol
InChI Key: NROZAIKMYWBAHR-RIYZIHGNSA-N
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Description

N'-(3-bromobenzylidene)cyclobutanecarbohydrazide, also known as BBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-bromobenzylidene)cyclobutanecarbohydrazide involves the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and bacterial growth. N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro and in vivo. N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potent biological activity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has significant potential for further research and development in various fields. Some of the future directions for N'-(3-bromobenzylidene)cyclobutanecarbohydrazide research include:
1. Development of novel N'-(3-bromobenzylidene)cyclobutanecarbohydrazide derivatives with enhanced biological activity and solubility.
2. Investigation of the potential application of N'-(3-bromobenzylidene)cyclobutanecarbohydrazide in the treatment of other diseases, such as diabetes and cardiovascular diseases.
3. Exploration of the potential use of N'-(3-bromobenzylidene)cyclobutanecarbohydrazide as a diagnostic tool for cancer and other diseases.
4. Investigation of the mechanism of action of N'-(3-bromobenzylidene)cyclobutanecarbohydrazide and its interaction with other molecules.
5. Development of novel drug delivery systems for N'-(3-bromobenzylidene)cyclobutanecarbohydrazide to enhance its therapeutic efficacy and reduce toxicity.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)cyclobutanecarbohydrazide (N'-(3-bromobenzylidene)cyclobutanecarbohydrazide) is a chemical compound with significant potential for various scientific research applications. It exhibits potent anti-inflammatory, anti-tumor, and anti-bacterial properties and has been extensively studied for its potential application in the treatment of various diseases. Further research and development of N'-(3-bromobenzylidene)cyclobutanecarbohydrazide and its derivatives are necessary to fully explore its potential in various fields.

Scientific Research Applications

N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been extensively studied for its potential application in the treatment of various diseases, including cancer, arthritis, and bacterial infections. N'-(3-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-6-1-3-9(7-11)8-14-15-12(16)10-4-2-5-10/h1,3,6-8,10H,2,4-5H2,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZAIKMYWBAHR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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